1-(3,5-Dimethylphenyl)-2-methylpropan-1-one
Description
1-(3,5-Dimethylphenyl)-2-methylpropan-1-one is an organic compound belonging to the class of aromatic ketones. It features a phenyl ring substituted with two methyl groups at positions 3 and 5, and a 2-methylpropan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8(2)12(13)11-6-9(3)5-10(4)7-11/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAVPOVAVJZKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612646 | |
| Record name | 1-(3,5-Dimethylphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827348-35-6 | |
| Record name | 1-(3,5-Dimethylphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)-2-methylpropan-1-one can be synthesized through several methods, including Friedel-Crafts acylation. In this process, 3,5-dimethylbenzene (also known as 3,5-xylenol) is reacted with chloroform (CHCl3) in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized versions of the Friedel-Crafts acylation reaction. Large-scale reactors are employed to handle the exothermic nature of the reaction, and continuous flow processes are often used to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) in the presence of a catalyst like iron (Fe) are employed.
Major Products Formed:
Oxidation: 3,5-Dimethylbenzoic acid
Reduction: 3,5-Dimethyl-2-propanol
Substitution: Brominated derivatives of 3,5-dimethylphenyl
Scientific Research Applications
1-(3,5-Dimethylphenyl)-2-methylpropan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
1-(3,5-Dimethylphenyl)-2-methylpropan-1-one is structurally similar to other aromatic ketones such as acetophenone and benzophenone. its unique substitution pattern on the phenyl ring gives it distinct chemical properties and reactivity. Unlike acetophenone, which has a single methyl group on the phenyl ring, 1-(3,5-Dimethylphenyl)-2-methylpropan-1-one has two methyl groups, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Acetophenone: CH3COC6H5
Benzophenone: (C6H5)2CO
3,5-Dimethylphenol: C6H3(CH3)2OH
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Biological Activity
1-(3,5-Dimethylphenyl)-2-methylpropan-1-one, commonly referred to as a ketone compound with significant biological relevance, has garnered attention for its diverse biological activities. This article explores the compound's properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
1-(3,5-Dimethylphenyl)-2-methylpropan-1-one is characterized by the following structure:
- Molecular Formula : C₁₂H₁₆O
- Functional Groups : Ketone and aromatic ring with dimethyl substitution
The molecular structure allows for various interactions with biological systems, influencing its activity.
The biological activity of 1-(3,5-Dimethylphenyl)-2-methylpropan-1-one is primarily attributed to its ability to interact with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the dimethyl-substituted phenyl ring can engage in hydrophobic interactions with biological macromolecules.
Key Mechanisms Include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, potentially neutralizing free radicals and reducing oxidative stress in cells.
- Enzyme Modulation : It may influence the activity of various enzymes through competitive inhibition or allosteric modulation .
- Receptor Interaction : The compound's structure allows it to interact with specific receptors, which may lead to downstream signaling effects relevant in therapeutic contexts.
Biological Activities
Research indicates that 1-(3,5-Dimethylphenyl)-2-methylpropan-1-one possesses several notable biological activities:
- Antimicrobial Properties : Studies have shown that the compound demonstrates efficacy against a range of bacterial strains, suggesting potential applications in developing antimicrobial agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in various models .
- Potential Neuroprotective Effects : Preliminary studies suggest that it could protect neuronal cells from damage due to oxidative stress and excitotoxicity.
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of 1-(3,5-Dimethylphenyl)-2-methylpropan-1-one using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, demonstrating its potential as an antioxidant agent.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Study 2: Antimicrobial Efficacy
In vitro tests against various bacterial strains showed that the compound has a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL. This positions it as a candidate for further development in antimicrobial therapies.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Applications in Medicine and Industry
The unique properties of 1-(3,5-Dimethylphenyl)-2-methylpropan-1-one make it a valuable compound in various fields:
- Pharmaceuticals : Its antimicrobial and anti-inflammatory properties suggest potential applications in drug development.
- Cosmetics : Due to its antioxidant activity, it may be utilized in skincare formulations aimed at reducing oxidative damage.
- Agriculture : The compound's efficacy against microbial pathogens can be explored for use as a natural pesticide.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
